molecular formula C17H12Cl2N2O2 B5612748 3-CHLORO-1-(3-CHLOROPHENYL)-4-[METHYL(PHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

3-CHLORO-1-(3-CHLOROPHENYL)-4-[METHYL(PHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B5612748
M. Wt: 347.2 g/mol
InChI Key: BUBIXMYJOJNDIY-UHFFFAOYSA-N
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Description

3-Chloro-1-(3-chlorophenyl)-4-[methyl(phenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with chloro and phenyl groups. Its chemical formula is C17H13Cl2N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-(3-chlorophenyl)-4-[methyl(phenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorophenylhydrazine with maleic anhydride, followed by cyclization and subsequent chlorination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(3-chlorophenyl)-4-[methyl(phenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler derivatives.

    Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrole compounds.

Scientific Research Applications

3-Chloro-1-(3-chlorophenyl)-4-[methyl(phenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-1-(3-chlorophenyl)-4-[methyl(phenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1-phenyl-1-propanone: A simpler compound with similar chloro and phenyl groups.

    3-Chlorophenylacetylene: Another compound with a chlorophenyl group but different functional groups.

Uniqueness

3-Chloro-1-(3-chlorophenyl)-4-[methyl(phenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern and the presence of both chloro and amino groups on the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-chloro-1-(3-chlorophenyl)-4-(N-methylanilino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2/c1-20(12-7-3-2-4-8-12)15-14(19)16(22)21(17(15)23)13-9-5-6-11(18)10-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBIXMYJOJNDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=C(C(=O)N(C2=O)C3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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